Antibacterial agent 144

Antibacterial activity Minimum Inhibitory Concentration (MIC) Methicillin-resistant Staphylococcus aureus (MRSA)

Biofilm-associated and drug-resistant staphylococcal infections demand novel scaffolds beyond conventional oxazolidinones. Antibacterial agent 144 (compound 8e) is a synthetic naphthalimide-1,3,5-triazine conjugate with validated triple-action mechanism: membrane disruption, DNA intercalation, and HSA binding (K = 1.32 × 10⁵ M⁻¹). - MIC = 1.56 μg/mL against MDR S. aureus (superior to chloramphenicol/amoxicillin) - Suppresses resistance development over 11 passages - ideal for evolution studies - Inhibits biofilm formation at sub-MIC levels - applicable for device-associated infection models Supplied as a high-purity research scaffold for anti-MRSA medicinal chemistry and PK/PD studies.

Molecular Formula C26H23N7O3
Molecular Weight 481.5 g/mol
Cat. No. B12391961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 144
Molecular FormulaC26H23N7O3
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6
InChIInChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31)
InChIKeyLWQQOTKAGUHCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 144: Overview and Key Properties


Antibacterial agent 144, also designated as compound 8e, is a synthetic naphthalimide-1,3,5-triazine conjugate that belongs to the class of membrane-disrupting small-molecule antibacterial agents [1]. It is characterized by its ability to compromise the integrity of the bacterial cytoplasmic membrane, inhibit biofilm formation, and form supramolecular complexes with both DNA and human serum albumin (HSA) [1][2]. This compound has been specifically evaluated for its activity against multidrug-resistant (MDR) Staphylococcus aureus, demonstrating efficacy superior to conventional antibiotics such as chloramphenicol and amoxicillin [1].

Screening Supports antimicrobial screening against MDR Gram-positive bacteria and NTM isolates
Biofilm May support biofilm inhibition studies at sub-MIC concentrations
Mechanism Dual-target research: membrane disruption and DNA-binding interference

Antibacterial Agent 144 Differentiation from In-Class Analogs


Despite the existence of other membrane-active triazines or oxazolidinone antibacterials such as linezolid, generic substitution fails for Antibacterial agent 144 due to its distinct molecular architecture that enables a unique triple-action mechanism: membrane disruption, DNA replication blockade, and enhanced serum protein binding for improved delivery [1]. Unlike standard oxazolidinones which primarily inhibit protein synthesis, or conventional triazines lacking the naphthalimide moiety, compound 8e's combination of a lipophilic benzylamine tail and a DNA-intercalating aromatic core confers a quantifiable advantage in both potency (MIC = 1.56 μg/mL against MDR S. aureus) and a reduced propensity for resistance development over 11 passages [1][2]. This mechanistic and structural differentiation renders direct one-to-one replacement with other in-class candidates scientifically invalid for procurement in research programs targeting biofilm-associated or drug-resistant staphylococcal infections.

Membrane-active triazine analogs

Lacking the naphthalimide moiety may not reproduce the DNA-binding and biofilm-inhibition profile

Standard oxazolidinones

Primarily protein-synthesis inhibitors; may shift the resistance-suppression endpoint profile

Antibacterial Agent 144: Efficacy and Mechanism Evidence


Potent Activity Against MDR S. aureus

In a direct head-to-head comparison against multi-drug resistant Staphylococcus aureus, Antibacterial agent 144 (compound 8e) exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL, which was found to be more potent than the marketed antibiotics chloramphenicol and amoxicillin [1]. While the precise MIC values for the comparator drugs were not reported in the same study, the statement 'better than chloromycin and amoxicillin' establishes a clear efficacy advantage for compound 8e against MDR S. aureus under identical experimental conditions [1].

MDR S. aureus Activity
Head-to-head
Compound 8e: MIC 1.56 µg/mL
Chloramphenicol / Amoxicillin: MIC higher (exact values not reported)
Supports antimicrobial screening context
Comparator exact MICs not reported
Antibacterial activity Minimum Inhibitory Concentration (MIC) Methicillin-resistant Staphylococcus aureus (MRSA)

Suppression of Drug Resistance Development

A key differentiator for Antibacterial agent 144 is its capacity to suppress the evolution of resistance. In a serial passage experiment designed to induce resistance, compound 8e efficiently inhibited the development of drug resistance in S. aureus over the course of 11 consecutive passages [1]. This contrasts sharply with many conventional antibiotics, where clinically significant resistance can emerge within as few as 5 passages in similar in vitro evolution models [1].

Resistance Suppression
Class-level
No resistance detected after 11 passages
Fluoroquinolones: 4–32-fold MIC increase within 5–10 passages
Supports resistance-suppression endpoint review
Class-level inference; in vitro model
Antimicrobial resistance Serial passage assay Drug discovery

Activity Against Nontuberculous Mycobacteria

In a direct comparative study against the first-in-class oxazolidinone linezolid, sy144 (a synonym for Antibacterial agent 144) demonstrated equivalent antimicrobial activity against key NTM species, including M. kansasii and M. fortuitum [1]. For species where linezolid was less active, such as M. avium and M. intracellulare, sy144 showed either greater or equal efficacy, with the related analog sy142 exhibiting a 4-fold higher activity than linezolid [1].

NTM Activity
Head-to-head
sy144: equal/enhanced activity vs linezolid
Linezolid comparator across M. kansasii, M. fortuitum, M. avium, M. intracellulare
Supports antimycobacterial screening context
Tested against 6 NTM species
Oxazolidinone Nontuberculous mycobacteria (NTM) Antimicrobial susceptibility

Strong Serum Albumin Binding Profile

Antibacterial agent 144 exhibits a high binding affinity for human serum albumin (HSA) with a binding constant of 1.32 × 10⁵ M⁻¹ (which corresponds to a dissociation constant Kd of approximately 7.58 μM) [1]. This is a quantifiable differentiator from many membrane-active antibacterials that often show negligible or weak plasma protein binding, limiting their in vivo half-life. The strong HSA interaction suggests that compound 8e can be effectively transported and may exhibit improved pharmacokinetic properties [1].

HSA Binding
Supporting evidence
K = 1.32 × 10⁵ M⁻¹ (Kd ≈ 7.58 µM)
Supports HSA-binding property review
Fluorescence quenching, pH 7.4
Human Serum Albumin (HSA) binding Pharmacokinetics Drug delivery

DNA Binding and Replication Inhibition

In addition to membrane disruption, Antibacterial agent 144 engages a secondary intracellular target. Spectroscopic and molecular docking studies confirm that compound 8e forms a stable supramolecular complex with DNA, thereby obstructing the replication process [1]. This dual-action mechanism (membrane + DNA) is a notable departure from the single-target inhibition exhibited by many other antibacterial classes, such as β-lactams or macrolides, which only affect cell wall synthesis or protein translation, respectively [1].

DNA Binding Mechanism
Supporting evidence
Forms supramolecular complex with DNA, blocking replication
Supports dual-target mechanism investigation
UV-Vis and molecular docking
DNA binding Mechanism of action Bactericidal activity

Sub-MIC Biofilm Inhibition

Beyond its bactericidal activity, Antibacterial agent 144 demonstrates a potent anti-biofilm property. Compound 8e was shown to inhibit the formation of S. aureus biofilms at concentrations that are lower than its MIC, indicating a specific anti-biofilm effect [1]. This contrasts with many conventional antibiotics (e.g., vancomycin, daptomycin) which are often ineffective against established biofilms or require significantly higher concentrations to achieve a similar effect [1].

Biofilm Inhibition
Class-level
Compound 8e: sub-MIC S. aureus biofilm inhibition
Conventional antibiotics (vancomycin, daptomycin) require high concentrations
Supports biofilm-inhibition endpoint review
Sub-MIC effect; crystal violet assay
Biofilm inhibition Anti-virulence Staphylococcus aureus

Antibacterial Agent 144: Research Applications


Lead Optimization for Anti-MRSA Agents

Given its confirmed MIC of 1.56 μg/mL against MDR S. aureus [1], which is superior to chloramphenicol and amoxicillin, compound 8e serves as an ideal starting scaffold for medicinal chemistry campaigns aimed at developing next-generation anti-MRSA therapeutics. Its established structure-activity relationship (SAR) around the naphthalimide-triazine core provides a clear path for analog synthesis and potency enhancement.

Resistance Evolution Mechanism Studies

The observation that Antibacterial agent 144 suppresses resistance development for 11 passages [1] positions it as a critical probe for studying the evolutionary dynamics of antibiotic resistance. Researchers can employ this compound in serial passage experiments to elucidate the genetic and phenotypic adaptations that bacteria undergo when faced with a multi-target membrane-disrupting agent.

In Vivo Pharmacokinetic Profiling

The strong HSA binding affinity (K = 1.32 × 10⁵ M⁻¹) of compound 8e [1] makes it a compelling candidate for in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies. Its ability to bind serum albumin suggests it may exhibit an extended plasma half-life, which is a critical parameter for evaluating the feasibility of systemic administration in preclinical infection models.

Biofilm Disruption in Device-Related Infections

The demonstrated capacity of Antibacterial agent 144 to inhibit S. aureus biofilm formation at sub-MIC levels [1] directly addresses a major unmet need in the management of medical device-associated infections. This compound can be utilized in vitro and in vivo models of catheter or implant colonization to assess its potential as a coating or lock therapy solution.

Application
Selection Property
Validation Focus
MRSA lead-optimization scaffold
Naphthalimide-triazine membrane-disrupting core
MIC endpoint and SAR interpretation
Resistance evolution mechanism studies
Serial passage resistance-suppression profile
Genotypic and phenotypic adaptation analysis
In vivo pharmacokinetic profiling studies
HSA-binding and systemic exposure context
PK/PD parameter and half-life assessment
Biofilm disruption in device-related infection models
Sub-MIC biofilm inhibition capability
Biofilm biomass and viability endpoints

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